![molecular formula C11H18 B14345475 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane CAS No. 102435-72-3](/img/structure/B14345475.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C11H18. It is characterized by a unique structure that includes a bicyclo[2.2.2]octane framework with two methyl groups at the 2-position and a methylene group at the 3-position. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with a suitable dienophile under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: Halogenation and other substitution reactions can occur at the methylene group or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to hydrophobic pockets or forming covalent bonds with reactive sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but different functional groups.
Norbornane: Another bicyclic compound with a different ring system.
DABCO (1,4-diazabicyclo[2.2.2]octane): A bicyclic amine used as a catalyst in organic synthesis.
Uniqueness
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical reactivity and stability compared to other bicyclic compounds.
Eigenschaften
CAS-Nummer |
102435-72-3 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H18/c1-8-9-4-6-10(7-5-9)11(8,2)3/h9-10H,1,4-7H2,2-3H3 |
InChI-Schlüssel |
YLOCUZVUXLPMLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C1=C)CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


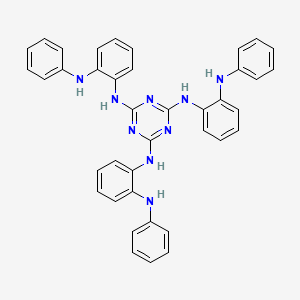
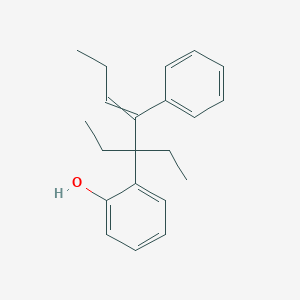
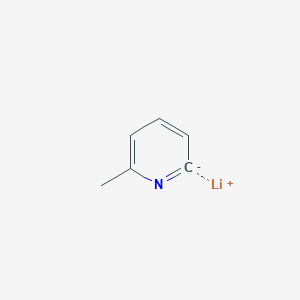
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

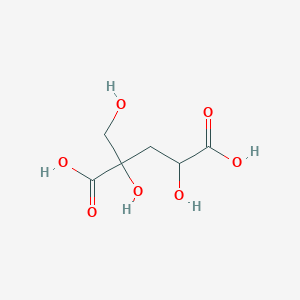
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
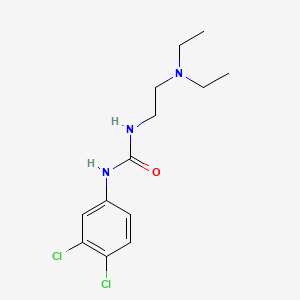

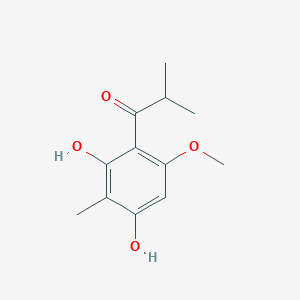
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
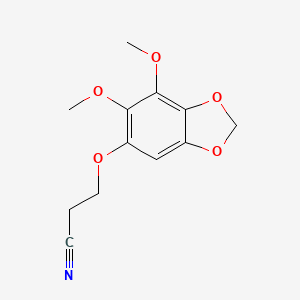

![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
